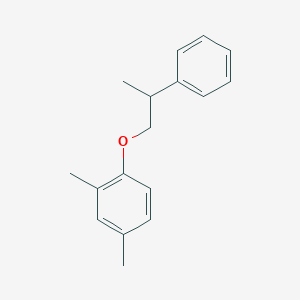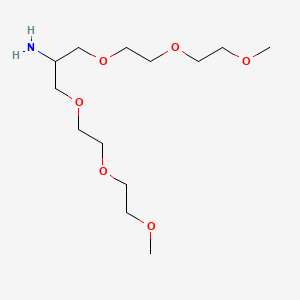![molecular formula C14H18Cl3NO B12620332 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 920959-07-5](/img/structure/B12620332.png)
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. This compound features a trichlorinated indene backbone with a diethylamino methyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of an indene derivative, followed by the introduction of the diethylamino methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to maintain the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichlorinated indene to less chlorinated derivatives.
Substitution: The diethylamino methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorinated ketones, while reduction can produce partially dechlorinated indenes.
Scientific Research Applications
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino methyl group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The trichlorinated indene backbone may also play a role in binding to specific receptors or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trichloro-2,3-dihydro-1H-inden-1-ol: Lacks the diethylamino methyl group, resulting in different chemical properties and reactivity.
7-[(Diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol: Does not have the trichlorinated indene backbone, affecting its overall stability and interactions.
Uniqueness
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the trichlorinated indene backbone and the diethylamino methyl group. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920959-07-5 |
|---|---|
Molecular Formula |
C14H18Cl3NO |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
4,5,6-trichloro-7-(diethylaminomethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-18(4-2)7-9-11-8(5-6-10(11)19)12(15)14(17)13(9)16/h10,19H,3-7H2,1-2H3 |
InChI Key |
JGROZLYRTGLGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=C(C2=C1C(CC2)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)



![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)

![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
